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Dovitinib-RIBOTAC TFA

RNA Degradation Mechanism of Action miRNA Biogenesis

Standard RTK inhibitors like Dovitinib fail to clarify RNA-driven vs kinase-driven oncogenic phenotypes due to off-target RNA binding. This RIBOTAC solves that limitation. - **Mechanism**: Heterobifunctional degrader recruits RNase L to catalytically cleave pre-miR-21 (Kd = 4.6 µM) - **Cellular validation**: ~40% reduction in mature miR-21 at 5 µM (48h, MDA-MB-231); activity abolished in RNase L KO cells - **Control utility**: Essential for deconvolving RNA-binding off-target effects from RTK inhibition - **Supply**: TFA salt, MW 1120.13 g/mol, immediate shipment

Molecular Formula C53H57F4N9O12S
Molecular Weight 1120.1 g/mol
Cat. No. B15603284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDovitinib-RIBOTAC TFA
Molecular FormulaC53H57F4N9O12S
Molecular Weight1120.1 g/mol
Structural Identifiers
InChIInChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7)
InChIKeySSLPJCLVPXUGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dovitinib-RIBOTAC TFA Overview


Dovitinib-RIBOTAC TFA (CAS 2759351-69-2) is a heterobifunctional ribonuclease-targeting chimera (RIBOTAC). It is designed to induce the catalytic degradation of the oncogenic microRNA-21 precursor (pre-miR-21) by recruiting and activating the endogenous endoribonuclease RNase L. The compound integrates a repurposed RNA-binding module, Dovitinib (a known receptor tyrosine kinase inhibitor with off-target affinity for pre-miR-21), with a next-generation RNase L recruiter identified via DNA-encoded library (DEL) screening [1]. As a chemical biology tool, it is supplied as a trifluoroacetate (TFA) salt with a molecular weight of 1120.13 g/mol .

Mechanism Heterobifunctional RIBOTAC that recruits RNase L to catalytically cleave pre-miR-21
Research Tool Chemical biology probe for miRNA degradation studies, distinct from RTK inhibitor Dovitinib
Form Supplied as TFA salt for in vitro research applications

Why Dovitinib-RIBOTAC TFA Has No Substitute


The functional outcome of targeting pre-miR-21 is highly dependent on the compound's mechanism of action and recruitment efficiency. Simple substitution with the parental drug Dovitinib fails to induce RNA degradation and, in fact, causes accumulation of the oncogenic pre-miR-21 by inhibiting its processing [1]. Conversely, an earlier-generation RIBOTAC prototype, which uses a different RNase L recruiter, exhibits a distinct degradation profile and retained off-target kinase inhibition [2]. Dovitinib-RIBOTAC TFA represents a specific, optimized chimeric assembly where the choice of linker and RNase L recruiter demonstrably shifts selectivity toward catalytic RNA cleavage while minimizing RTK inhibition, a combination not present in its individual components or alternative constructs.

Parental drug Dovitinib
Inhibits pre-miR-21 processing, causing RNA accumulation rather than degradation
Earlier RIBOTAC prototype
Retains off-target RTK inhibition, which may confound miRNA-specific phenotypes
Different RNase L recruiter
Alters degradation profile and selectivity; linker/recruiter choice is critical for catalytic activity

Dovitinib-RIBOTAC TFA vs. Comparators


From Accumulation to Catalytic Degradation

The parental drug Dovitinib acts as a functional inhibitor by blocking Dicer processing, which causes a paradoxical accumulation of pre-miR-21 levels. In contrast, the RIBOTAC architecture of Dovitinib-RIBOTAC TFA reprograms this binding event to recruit RNase L for catalytic cleavage, leading to a reduction in the same RNA target. This is a fundamental shift in pharmacodynamic effect, not merely an increase in potency [1].

pre-miR-21 Effect
Head-to-head
~30% reduction vs. accumulation with Dovitinib
Supports catalytic degradation mechanism, not inhibition
MDA-MB-231 cells, 5 μM, 48 h
RNA Degradation Mechanism of Action miRNA Biogenesis

Enhanced Selectivity from Next-Gen Recruiter

Dovitinib-RIBOTAC TFA incorporates a novel RNase L recruiter derived from a DNA-encoded library (DEL) screen. While maintaining a similar binding affinity for the RNA target (Kd of 4.6 ± 2.1 μM), this optimization resulted in a substantial decrease in off-target RTK inhibition compared to an earlier RIBOTAC prototype. The previous prototype exhibited a 5-fold increase in RTK inhibition relative to Dovitinib, whereas the optimized Dovitinib-RIBOTAC TFA is reported to have a 100-fold decreased RTK inhibition [1][2]. This demonstrates a significant improvement in the selectivity index for the RNA target.

RTK Inhibition Shift
Cross-study
100-fold decrease vs. prototype
Indicates enhanced selectivity for RNA target over kinases
SAR comparison; Kd for pre-miR-21 similar
Target Engagement Selectivity Chemical Biology

Mature and Precursor miR-21 Degradation

In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, treatment with Dovitinib-RIBOTAC TFA (reported as RiboTAC 7) at a concentration of 5 μM for 48 hours resulted in a statistically significant reduction of both mature and precursor miR-21 levels. The mature miR-21 abundance was reduced by ~40%, and the pre-miR-21 abundance was reduced by ~30% (p < 0.01) [1]. This reduction is dependent on the presence of functional RNase L, as demonstrated by CRISPR knockdown controls, confirming an on-mechanism effect [1].

miR-21 Reduction
Head-to-head
~40% mature, ~30% precursor reduction
Reported cellular model-response context for miR-21 degradation
p < 0.01, RNase L-dependent, MDA-MB-231
Oncogene Triple-Negative Breast Cancer miRNA

High Purity for Reproducibility

The TFA salt form of Dovitinib-RIBOTAC is supplied with a verified purity of ≥98.35% as determined by HPLC analysis . This high level of purity is a critical parameter for procurement, ensuring that observed biological activity is attributable to the compound itself rather than impurities. This specification provides a reliable benchmark for lot-to-lot consistency in experimental studies.

Purity
Data to verify
≥98.35% (HPLC)
Supports lot-to-lot consistency and procurement specification review
Vendor certificate of analysis
Procurement Quality Control Reproducibility

Dovitinib-RIBOTAC TFA Research Applications


RNase L-Mediated RNA Degradation Studies

Dovitinib-RIBOTAC TFA is ideally suited for chemical biology studies that aim to dissect the mechanism of RNase L recruitment and catalytic RNA cleavage. The compound's validated, dose-dependent induction of pre-miR-21 degradation, which is abolished in RNase L knockout cells, makes it a precise tool for investigating ternary complex formation and enzymatic activity within the RIBOTAC mechanism [1].

Functional Genomics in TNBC

This compound is a specific and potent degrader of the oncogenic miR-21 in TNBC cell models such as MDA-MB-231. With a defined cellular activity profile (e.g., ~40% reduction in mature miR-21 at 5 μM over 48 hours), it serves as a key tool for studying miR-21-dependent cellular phenotypes like invasion and metastasis, while minimizing off-target RTK inhibition [1].

Benchmarking Novel RNA Degraders

As a well-characterized member of the RIBOTAC family, Dovitinib-RIBOTAC TFA provides a valuable reference compound for benchmarking the activity of novel RNA degraders, such as those targeting other miRNAs or mRNA structures. Its established binding affinity (Kd = 4.6 μM), degradation efficiency, and selectivity profile provide a standardized comparator for structure-activity relationship (SAR) studies [1].

Control for Dovitinib Studies

In any experiment where Dovitinib is used as a multi-targeted RTK inhibitor, Dovitinib-RIBOTAC TFA is an essential control to deconvolve the compound's RNA-binding off-target effects from its canonical protein kinase activity. This allows researchers to accurately attribute observed phenotypes to either RNA modulation or kinase inhibition [1].

Application
Selection Property
Validation Focus
RNase L-mediated RNA cleavage studies
RNase L recruitment mechanism
Ternary complex formation and catalytic activity
Functional genomics in TNBC models
miR-21 degradation selectivity
miR-21-dependent phenotypes (invasion, metastasis)
Benchmarking novel RNA degraders
Established RIBOTAC reference profile
Binding affinity, degradation efficiency, selectivity SAR
Control for Dovitinib studies
RNA-binding vs. kinase inhibition deconvolution
Phenotype attribution to RNA modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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